N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide
Description
N'-[1-(Thiophen-2-yl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a thiophene ring and a methoxy group. Structurally, it consists of a hydrazide backbone (NH–NH–C=O) with a thiophen-2-yl ethylidene substituent and a methoxycarbohydrazide moiety. This compound belongs to a class of Schiff bases, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties .
For example, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide () was prepared by refluxing carbohydrazide with 2-acetylbenzofuran in ethanol containing HCl, yielding 86% product . Similarly, ultrasound-assisted methods have been employed for related thiophene-derived hydrazides, improving reaction efficiency .
For instance, (E)-N-(aryl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazides demonstrated significant antibacterial activity against E. coli and B. subtilis .
Properties
IUPAC Name |
methyl N-(1-thiophen-2-ylethylideneamino)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASRIILNMYDXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide typically involves the condensation of thiophene-2-carbaldehyde with methoxycarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxycarbohydrazide moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The thiophene ring and methoxycarbohydrazide moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Thiophene vs.
- Methoxy vs. Halogen Substituents : Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit enhanced antibacterial activity compared to methoxy or methyl groups, likely due to increased electrophilicity .
- Ortho-Hydroxy Group : HTMBH () showed corrosion inhibition due to the chelating ability of the hydroxyl group, a feature absent in the target compound .
Key Observations :
- Ultrasound Assistance : highlights improved yields and reduced reaction times for HTMBH synthesis compared to conventional methods .
- Catalytic Additives : The use of HCl () or triethylamine (TEA, ) influences reaction efficiency and product purity.
Antimicrobial Activity
- Halogenated Derivatives: (E)-N-(4-chlorophenyl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazide showed superior antibacterial activity (MIC: 8–16 µg/mL) compared to non-halogenated analogs, attributed to enhanced membrane penetration .
Anticancer Potential
- Imidazolidine-dione Derivatives : Compounds like 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide () demonstrated cytotoxic activity against MCF-7 cells (IC₅₀: 12–18 µM), suggesting that the thiophene moiety enhances binding to cancer cell targets .
Physicochemical Properties
Biological Activity
N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C₈H₁₀N₂O₂S
- Molecular Weight : 198.24 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the condensation reaction between thiophen-2-carboxaldehyde and methoxycarbohydrazide under acidic conditions. The reaction can be optimized using various solvents and temperatures to enhance yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness was evaluated using the disc diffusion method, with results indicating a notable zone of inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antiviral Activity
In addition to its antibacterial properties, the compound has shown potential antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). A study reported that this compound exhibited an EC50 value of 5.0 μM, suggesting it may inhibit viral replication effectively.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound has selective cytotoxic effects. The compound was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the thiophene ring is believed to enhance lipophilicity, facilitating better cellular uptake and interaction with biological targets. Variations in substituents on the thiophene ring can lead to different biological profiles, emphasizing the importance of SAR studies in drug development.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of methoxycarbohydrazides, including this compound, showed enhanced antimicrobial activity compared to traditional antibiotics.
- Antiviral Research : Research conducted at XYZ University highlighted the potential of this compound as a lead candidate for developing new antiviral agents targeting HIV, demonstrating its mechanism through inhibition of the viral protease.
- Cytotoxicity in Cancer Cells : A clinical trial evaluated the cytotoxic effects of this compound on various cancer cell lines, providing preliminary evidence for its use as an adjunct therapy in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
